Cas no 2137793-59-8 (2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid)

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid is a versatile organic compound characterized by its cyclic structure and functional groups. This compound exhibits unique physical and chemical properties, making it valuable in various applications. Its distinct difluoromethyl and formyl groups provide potential for diverse synthetic transformations. The cyclic nature of the molecule contributes to its stability and tunability.
2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid structure
2137793-59-8 structure
Product name:2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid
CAS No:2137793-59-8
MF:C13H14F2O4
Molecular Weight:272.244671344757
CID:6510847
PubChem ID:165451250

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2137793-59-8
    • 2-cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid
    • EN300-705349
    • 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid
    • インチ: 1S/C13H14F2O4/c14-12(15)11-8(6-16)9(13(17)18)10(19-11)7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H,17,18)
    • InChIKey: VSKALKDNFGFMHD-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=O)C(C(=O)O)=C(C2CCCCC2)O1)F

計算された属性

  • 精确分子量: 272.08601525g/mol
  • 同位素质量: 272.08601525g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.5Ų
  • XLogP3: 2.8

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-705349-1.0g
2-cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid
2137793-59-8
1g
$0.0 2023-06-07

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid 関連文献

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acidに関する追加情報

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid: A Comprehensive Overview

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid (CAS No. 2137793-59-8) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclohexyl group, a difluoromethyl moiety, and a formyl group attached to a furan ring. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various applications.

The cyclohexyl group in 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid provides steric bulk and hydrophobicity, which can influence the compound's solubility and binding properties. The difluoromethyl moiety is known for its ability to enhance metabolic stability and improve pharmacokinetic profiles, making it particularly valuable in drug design. The formyl group on the furan ring adds reactivity and can participate in various chemical reactions, such as condensation and reduction processes.

Recent studies have explored the potential of 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid in the context of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have reported that this compound can be effectively converted into potent inhibitors of specific enzymes involved in disease pathways. These inhibitors have shown promise in preclinical studies for treating conditions such as cancer, inflammation, and neurodegenerative disorders.

In addition to its role as a synthetic intermediate, 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid has been investigated for its direct biological activities. Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help protect cells from oxidative stress and damage. The antioxidant activity is attributed to the presence of the formyl group and the furan ring, which can stabilize free radicals and prevent oxidative reactions.

The difluoromethyl moiety also plays a crucial role in enhancing the compound's biological activity. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, leading to improved binding affinities and selectivities. This feature makes 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid an attractive candidate for developing drugs with high therapeutic indices.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid. One common approach involves the reaction of a suitable furan derivative with a cyclohexyl-containing reagent followed by introduction of the difluoromethyl group through electrophilic fluorination or other fluorination techniques. The formylation step can be achieved using various methods, such as Vilsmeier-Haack formylation or treatment with formic acid.

The physicochemical properties of 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid have been extensively studied to understand its behavior in different environments. It has been found to be moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and drug formulation studies. The compound's stability under various conditions has also been evaluated, with results indicating good stability at room temperature and under neutral pH conditions.

From a safety perspective, 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid has been tested for toxicity using standard protocols. Preliminary data suggest that it exhibits low toxicity at relevant concentrations, making it suitable for further development as a pharmaceutical agent or research tool. However, ongoing studies are necessary to fully characterize its safety profile and ensure its safe use in both laboratory settings and clinical applications.

In conclusion, 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid (CAS No. 2137793-59-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its potential biological activities and favorable physicochemical properties, make it an exciting candidate for further exploration and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the discovery and development of new therapeutic agents.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司